
Acecobarb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acecobarb is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
The synthesis of Acecobarb involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The process begins with the reaction of a suitable starting material with a reagent to form an intermediate compound.
Intermediate Formation: This intermediate undergoes further reactions, such as cyclization or addition reactions, to form the core structure of this compound.
Final Steps: The final steps involve purification and crystallization to obtain pure this compound.
Industrial production methods often involve scaling up these reactions using large reactors and optimizing conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Acecobarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of this compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
Acecobarb has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions and as a standard for analytical techniques.
Biology: In biological research, it is used to study cellular processes and as a tool in biochemical assays.
Medicine: this compound has potential therapeutic applications and is being investigated for its effects on various biological targets.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Acecobarb involves its interaction with specific molecular targets. It binds to these targets and modulates their activity, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic effects.
Eigenschaften
CAS-Nummer |
52453-04-0 |
|---|---|
Molekularformel |
C57H67N8O18P |
Molekulargewicht |
1183.2 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H21NO3.C12H12N2O3.C10H13NO2.C9H8O4.C8H10N4O2.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);4-7H,3H2,1-2H3,(H,11,12);2-5H,1H3,(H,11,12);4H,1-3H3;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;;/m0...../s1 |
InChI-Schlüssel |
SGHTWHQDAWEBOD-YYWUANBLSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O |
Isomerische SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O |
Kanonische SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O |
Synonyme |
acecobarb aspirin - codeine - phenacetin - phenobarbital aspirin, codeine, phenacetin, phenobarbital drug combination Sedalgin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


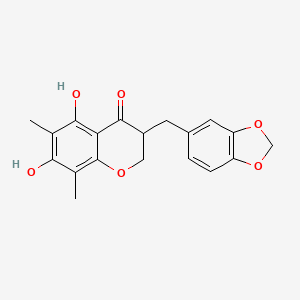
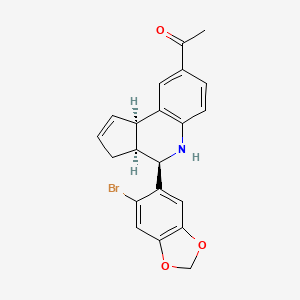
![3-nitro-N'-[(1E)-pyridin-2-ylmethylene]benzohydrazide](/img/structure/B1239477.png)
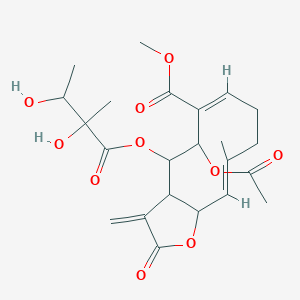

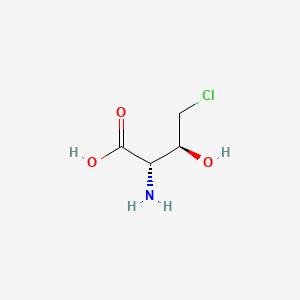

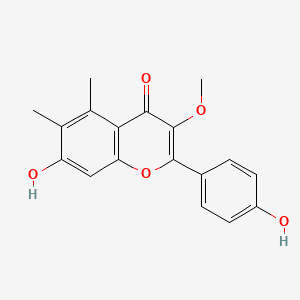
![3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1239490.png)

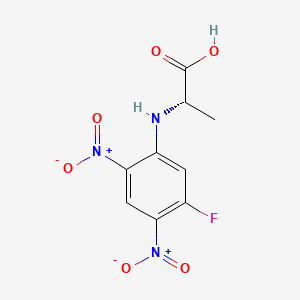
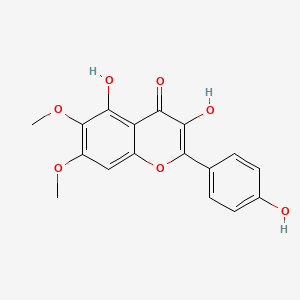
![N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B1239496.png)
![N-methyl-N-[4-[(Z)-2-quinolin-4-ylethenyl]phenyl]nitrous amide](/img/structure/B1239497.png)
